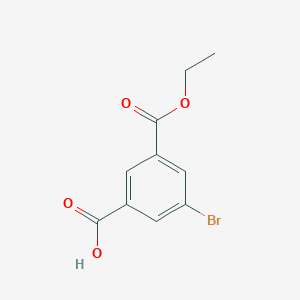
3-Bromo-5-(ethoxycarbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-5-(ethoxycarbonyl)benzoic acid” is a chemical compound with the molecular formula C10H9BrO4 . It has a molecular weight of 273.08 . It is a solid substance and is also known as this compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group at the 3rd position and an ethoxycarbonyl group at the 5th position . The carboxylic acid group is attached to the benzene ring .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It is stored in a sealed container at room temperature .Applications De Recherche Scientifique
Influence on Electronic Systems of Biologically Important Ligands
3-Bromo-5-(ethoxycarbonyl)benzoic acid is part of a broader class of compounds that have been studied for their interaction with metals and their influence on the electronic systems of biologically important ligands. Research focusing on benzoic acid derivatives, including similar compounds, has shown that metals can significantly perturb the electronic system of these molecules, affecting their reactivity and interaction with biological targets. This understanding is crucial for predicting the properties of molecules, including their reactivity and stability in complex compounds (Lewandowski, Kalinowska, & Lewandowska, 2005).
Regulation of Gut Functions
Benzoic acid, closely related to this compound, demonstrates significant potential in regulating gut functions. It has been used as an antibacterial and antifungal preservative in foods and feeds, where it shows promise in improving gut health by regulating enzyme activity, redox status, immunity, and microbiota. These findings suggest that derivatives of benzoic acid could also have applications in improving gut health and functions (Mao, Yang, Chen, Yu, & He, 2019).
Potential in Drug Development
A novel derivative of salicylic acid, which shares structural similarities with this compound, was identified as a promising compound for drug development. This compound, 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid, has shown potential in analgesic, anti-inflammatory, and antiplatelet activities, making it a potential alternative for existing drugs. This highlights the therapeutic possibilities of structurally related compounds like this compound in developing new medications (Tjahjono et al., 2022).
Renewable Chemical Feedstock
Research on converting plant biomass into valuable chemicals has highlighted the importance of derivatives like 5-ethoxymethylfurfural, a compound related to this compound. Such compounds can be derived from renewable sources and have potential applications in producing polymers, fuels, and other chemicals, indicating the role of this compound in sustainable chemistry and materials science (Chernyshev, Kravchenko, & Ananikov, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-5-ethoxycarbonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-2-15-10(14)7-3-6(9(12)13)4-8(11)5-7/h3-5H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJVUJLICXDBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
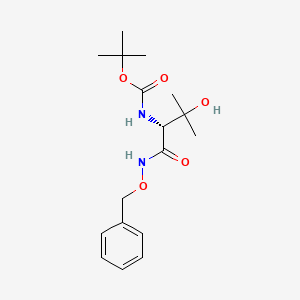

![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)


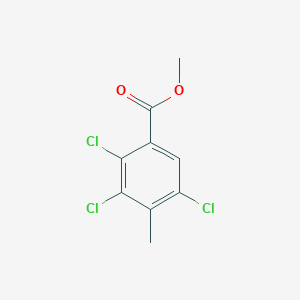


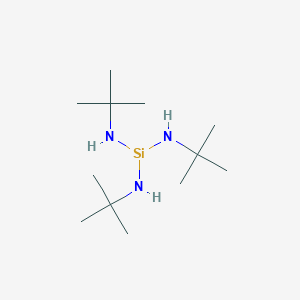
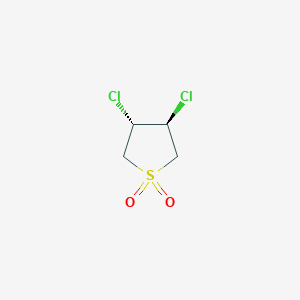

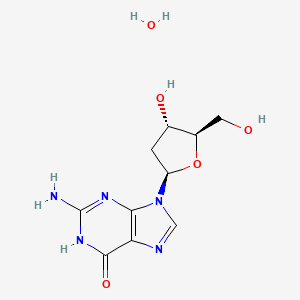

![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6592482.png)
